molecular formula C16H16N2O B10851020 2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl-

2-Benzoxazolamine, N-(4-ethylphenyl)-5-methyl-

Cat. No.: B10851020
M. Wt: 252.31 g/mol
InChI Key: NQAKLIGQCZLYKC-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C15H14N2O It belongs to the class of benzo[d]oxazole derivatives, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine typically involves the reaction of 4-ethylphenylamine with 5-methyl-2-aminobenzo[d]oxazole. The reaction is carried out under controlled conditions, often using a solvent such as acetonitrile and a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in cellular processes such as apoptosis and inflammation. The compound promotes the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine stands out due to its specific ethyl and methyl substitutions, which confer unique chemical properties and biological activities. These structural differences can lead to variations in reactivity, potency, and selectivity compared to similar compounds .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C16H16N2O/c1-3-12-5-7-13(8-6-12)17-16-18-14-10-11(2)4-9-15(14)19-16/h4-10H,3H2,1-2H3,(H,17,18)

InChI Key

NQAKLIGQCZLYKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)C

Origin of Product

United States

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